alpha-L-mannopyranose

Description

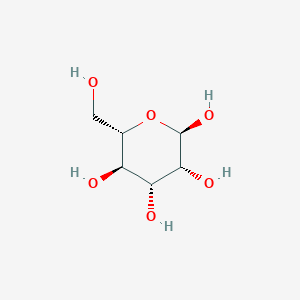

Structure

2D Structure

3D Structure

Properties

CAS No. |

35810-56-1 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-HGVZOGFYSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of alpha-L-Mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of alpha-L-mannopyranose, a monosaccharide of interest in various scientific and biomedical fields. The information is presented to support research and development activities, with a focus on data clarity and experimental reproducibility.

Core Properties of this compound

This compound is the cyclic hemiacetal form of L-mannose. It is an enantiomer of the more common alpha-D-mannose. Its structure and properties are crucial for understanding its biological roles and potential therapeutic applications.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| CAS Number | 35810-56-1 | [1] |

| IUPAC Name | (2R,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

| Melting Point | 129-131 °C | |

| Specific Optical Rotation | No definitive experimental value found for the pure alpha-L-anomer. The enantiomer, alpha-D-mannopyranose, has a specific rotation of +29.3° (c=4, H₂O). Theoretically, the value for the alpha-L-anomer would be equal in magnitude and opposite in sign. | |

| Solubility | Soluble in water. | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[4][5][6]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5][7]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting range (the range between the onset and completion of melting) is reported. A narrow melting range is indicative of a pure compound.

-

Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/100 mL) is prepared using a suitable solvent, typically distilled water.

-

Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) is used. The sample cell length (l, in decimeters) must be known.

-

Procedure:

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The sample cell is filled with the prepared this compound solution, ensuring no air bubbles are present.

-

The observed angle of rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c)

-

The temperature at which the measurement is taken should be recorded and reported.

-

Determination of Solubility

A qualitative assessment of solubility in water is a fundamental property.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is used.

-

Procedure:

-

A known volume of distilled water (e.g., 1 mL) is added to a test tube containing the weighed sample.

-

The mixture is agitated (e.g., by vortexing or stirring) for a set period.

-

Visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves, further increments of the solute can be added until saturation is reached to quantify the solubility.

-

Biological Significance and Metabolic Pathway

L-mannose, including its alpha-pyranose form, plays a role in several biological processes, primarily through its entry into metabolic and glycosylation pathways.

Metabolic Pathway of L-Mannose

L-mannose enters cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase (HK) to form L-mannose-6-phosphate. This intermediate can then be isomerized by phosphomannose isomerase (PMI) to L-fructose-6-phosphate, which can enter the glycolysis pathway. Alternatively, L-mannose-6-phosphate can be utilized in glycosylation pathways for the synthesis of glycoproteins and other glycoconjugates.

Caption: Metabolic fate of this compound after cellular uptake.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of this compound.

Caption: A logical workflow for the characterization of this compound.

References

- 1. This compound | C6H12O6 | CID 6971016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

An In-depth Technical Guide on the Biosynthesis Pathway of GDP-α-L-Fucose (a derivative of α-L-Mannopyranose) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of GDP-α-L-fucose, a key activated sugar nucleotide derived from mannose, in bacteria. This pathway is of significant interest to researchers in microbiology, glycobiology, and drug development due to its role in the formation of bacterial cell surface polysaccharides, which are crucial for virulence, biofilm formation, and antibiotic resistance. Understanding this pathway and its key enzymes offers potential targets for the development of novel antimicrobial agents.

The Core Biosynthetic Pathway

In bacteria, the synthesis of GDP-α-L-fucose, an L-sugar, originates from the central carbon metabolism intermediate, fructose-6-phosphate (B1210287). The pathway can be broadly divided into two main stages:

-

Formation of GDP-D-Mannose: Fructose-6-phosphate is converted to the key precursor GDP-D-mannose through the action of three enzymes: Phosphomannose Isomerase (ManA), Phosphomannomutase (ManB), and GDP-D-mannose pyrophosphorylase (ManC).

-

Conversion of GDP-D-Mannose to GDP-L-Fucose: The activated D-mannose nucleotide is then converted to the final L-fucose nucleotide by a two-step process involving GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG or FX protein).

The overall pathway is essential for the production of fucosylated glycoconjugates that play a critical role in bacterial physiology and pathogenesis.[1][2]

Caption: Biosynthesis pathway of GDP-L-Fucose in bacteria.

Key Enzymes and Quantitative Data

The enzymes in this pathway are highly conserved across many bacterial species. Below is a summary of their functions and available quantitative data.

-

Function: Catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.[3] This enzyme links glycolysis to mannose metabolism.

-

EC Number: 5.3.1.8[3]

-

Function: Catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate.[4]

-

EC Number: 5.4.2.8[4]

-

Function: Catalyzes the synthesis of GDP-D-mannose from mannose-1-phosphate and GTP.[4]

-

EC Number: 2.7.7.13[4]

-

Function: Catalyzes the first committed step in the conversion of GDP-D-mannose to GDP-L-fucose, forming GDP-4-keto-6-deoxy-D-mannose.[1][5] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family.[2]

-

EC Number: 4.2.1.47[6]

-

Regulation: Subject to feedback inhibition by the final product, GDP-L-fucose.[1][5]

-

Function: A bifunctional enzyme that catalyzes the epimerization at C3 and C5, and the subsequent NADPH-dependent reduction at C4 of GDP-4-keto-6-deoxy-D-mannose to yield GDP-L-fucose.[7][8]

-

EC Number: Not definitively assigned, often associated with epimerase and reductase activities.

Table 1: Kinetic Parameters of Key Enzymes in the GDP-L-Fucose Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km (mM) | Specific Activity/Vmax | Inhibitors | Reference |

| GDP-D-Mannose Pyrophosphorylase | Salmonella enterica | GTP | 0.2 | 2.75 U/mg | GDP-α-D-mannose | [9] |

| Mannose-1-P | 0.01 | [9] | ||||

| GDP-D-Mannose 4,6-Dehydratase | Escherichia coli | GDP-D-Mannose | 0.22 ± 0.04 | 2.3 ± 0.2 µmol/h/mg | GDP-L-β-fucose | [5] |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase | Escherichia coli | GDP-4-keto-6-deoxy-D-mannose | 0.04 | 23 nkat/mg | - | [8] |

| NADPH | 0.021 | 10 nkat/mg | - | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and bacterial species.

This protocol describes a general workflow for the expression and purification of His-tagged recombinant enzymes from the GDP-L-fucose pathway in E. coli.

Experimental Workflow Diagram

Caption: General workflow for recombinant enzyme expression and purification.

Methodology:

-

Gene Cloning: The gene encoding the enzyme of interest (e.g., manC, gmd, wcaG) is amplified from the genomic DNA of the source bacterium by PCR and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Protein Expression: The resulting plasmid is transformed into an E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Purity Analysis: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). The purity of the protein is assessed by SDS-PAGE.

3.2.1. GDP-D-Mannose Pyrophosphorylase (ManC) Activity Assay

This assay measures the production of pyrophosphate (PPi) from the conversion of mannose-1-phosphate and GTP to GDP-D-mannose. The released PPi is then hydrolyzed by inorganic pyrophosphatase to inorganic phosphate (B84403) (Pi), which is quantified colorimetrically.

Methodology:

-

The reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM mannose-1-phosphate, 1 mM GTP, and 0.01 U/µL inorganic pyrophosphatase.

-

The reaction is initiated by adding the purified ManC enzyme (e.g., 20 ng/µL).

-

The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

The reaction is stopped, and the amount of inorganic phosphate released is measured using a colorimetric method, such as the malachite green assay, by measuring the absorbance at 650 nm.[10]

3.2.2. GDP-D-Mannose 4,6-Dehydratase (GMD) Activity Assay

This assay monitors the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose by observing the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH, which is stoichiometrically linked to the dehydration reaction. However, a more direct method involves HPLC analysis.

Methodology (HPLC-based):

-

The reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM NADP⁺, and 0.5 mM GDP-D-mannose.

-

The reaction is initiated by adding the purified GMD enzyme.

-

The mixture is incubated at 37°C.

-

Aliquots are taken at different time points, and the reaction is stopped by boiling or adding acid.

-

The samples are analyzed by reverse-phase HPLC to separate and quantify the substrate (GDP-D-mannose) and the product (GDP-4-keto-6-deoxy-D-mannose).

3.2.3. GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG) Activity Assay

This assay measures the NADPH-dependent conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

Methodology:

-

The reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.2 mM NADPH, and the substrate GDP-4-keto-6-deoxy-D-mannose (which can be generated in situ by the action of GMD on GDP-D-mannose).

-

The reaction is initiated by adding the purified WcaG enzyme.

-

The decrease in absorbance at 340 nm is monitored spectrophotometrically at 37°C.

Conclusion

The bacterial biosynthesis pathway of GDP-α-L-fucose is a well-defined and highly regulated process involving a series of enzymatic conversions starting from fructose-6-phosphate. The key enzymes in this pathway, particularly those involved in the later, committed steps, represent promising targets for the development of novel antibacterial agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate this pathway, characterize its enzymes, and explore its potential for therapeutic intervention. The detailed understanding of these molecular mechanisms is crucial for advancing our ability to combat bacterial infections and overcome the challenges of antibiotic resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 4. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

The Multifaceted Role of Alpha-L-Mannopyranose in Fungal Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against environmental insults, and mediates interactions with the host.[1] A critical component of the outer cell wall of many fungal species is a class of glycoproteins known as mannoproteins. These molecules are extensively decorated with polysaccharide chains, or mannans, which are rich in alpha-L-mannopyranose residues.[2][3] The arrangement and linkage of these mannose units are crucial for the cell wall's integrity and play a pivotal role in fungal pathogenesis, including adhesion, biofilm formation, and modulation of the host immune response.[4][5] This technical guide provides an in-depth examination of the function of this compound in fungal cell walls, with a focus on its structural significance, its role in host-pathogen interactions, and the experimental methodologies used for its study.

Structural and Functional Roles of Mannoproteins

Mannoproteins are integral to the architecture and function of the fungal cell wall, where they are interwoven with a scaffold of β-glucans and chitin.[6] The carbohydrate portion, which can constitute up to 95% of the molecule's weight, is primarily composed of mannose polymers.[6] These mannan (B1593421) chains, containing this compound, are attached to the protein backbone via N-linked or O-linked glycosylation.[7]

-

N-linked mannans are large, branched structures with an α-1,6-linked mannose backbone and numerous α-1,2- and α-1,3-linked side chains.[8] These extensive structures form a dense layer on the cell surface, influencing the wall's porosity and acting as the primary point of contact with the external environment.[9]

-

O-linked mannans are typically shorter, linear chains of α-linked mannose residues.[8]

Functionally, these mannoproteins are involved in:

-

Maintaining Cell Wall Integrity: They are covalently linked to the inner glucan-chitin network, contributing to the overall strength and elasticity of the cell wall.[10]

-

Adhesion and Biofilm Formation: Specific mannoproteins, known as adhesins, mediate the attachment of fungal cells to host tissues and abiotic surfaces, a critical first step in colonization and the formation of biofilms.[11][12]

-

Virulence: The proper synthesis and display of mannans are often directly correlated with the virulence of pathogenic fungi. Mutants with defective mannosylation frequently exhibit reduced pathogenic potential.[5]

Interaction with the Host Immune System

The mannan layer of the fungal cell wall plays a dual and complex role in its interaction with the host immune system.

Recognition as Pathogen-Associated Molecular Patterns (PAMPs)

The mannose-rich structures on the fungal surface act as Pathogen-Associated Molecular Patterns (PAMPs).[3] These are recognized by Pattern Recognition Receptors (PRRs) on host immune cells, such as macrophages and dendritic cells, triggering an innate immune response.[13] Key PRRs that bind to fungal mannans include:

-

Mannose Receptor (MR or CD206): This C-type lectin receptor, primarily found on macrophages, recognizes terminal mannose residues on N-linked mannans.[14]

-

DC-SIGN (CD209): Expressed on dendritic cells, DC-SIGN also binds to high-mannose N-linked glycans and is involved in the capture and presentation of fungal antigens.[1][15]

-

Toll-like Receptor 4 (TLR4): This receptor has been shown to recognize O-linked mannosyl residues.[16]

Binding of mannans to these receptors can initiate signaling cascades that lead to phagocytosis and the production of pro-inflammatory cytokines, orchestrating an antifungal immune response.[17]

Immune Evasion: The "Mannan Shield"

Paradoxically, the dense outer layer of mannoproteins can also serve as a mechanism of immune evasion. This "mannan shield" can mask the underlying layer of β-(1,3)-glucan, a potent immunostimulatory PAMP that is recognized by the receptor Dectin-1.[18] By concealing these inner cell wall components, the fungus can prevent or dampen the activation of a strong Dectin-1-mediated immune response.[18] The effectiveness of this shielding can depend on the specific fungal species and the type of host immune cell involved.[19] For instance, N-mannan may act as a shield against recognition by macrophages, while still being a significant inducer of cytokines in monocytes.[19][20]

Data Presentation

The composition of the fungal cell wall can vary between species and even between different morphotypes of the same species. The following tables summarize the approximate polysaccharide composition of the cell walls of two major fungal pathogens.

Table 1: Cell Wall Composition of Candida albicans

| Component | Percentage of Dry Weight | Key Linkages |

| Mannan (in mannoproteins) | 35-40% | α-1,6; α-1,2; α-1,3; β-1,2 |

| β-Glucan | 47-60% | β-1,3; β-1,6 |

| Chitin | 0.6-9% | β-1,4 |

| Protein | 6-25% | - |

| Lipids | 1-7% | - |

(Data sourced from Chaffin et al., 1998)[2]

Table 2: Cell Wall Composition of Aspergillus fumigatus

| Component | Percentage of Dry Weight | Key Linkages |

| Galactomannan | ~20-25% | α-1,6; α-1,2 (mannan); β-1,5 (galactofuran) |

| α-Glucan | ~10-20% | α-1,3 |

| β-Glucan | ~35-45% | β-1,3; β-1,4 |

| Chitin | ~10-20% | β-1,4 |

| Protein | ~15-20% | - |

(Data compiled from various sources, including Latgé, 2003)[15][21]

Experimental Protocols

Protocol 1: Isolation of Fungal Cell Walls

This protocol describes a general method for the isolation of fungal cell walls for subsequent analysis.

Materials:

-

Fungal cell culture

-

Cold water

-

6% KOH

-

Glacial acetic acid

-

50 mM KH2PO4 buffer, pH 6.5

-

Glass beads (0.5 mm diameter)

-

Bead beater/homogenizer

-

Centrifuge

Procedure:

-

Harvest approximately 10^9 cells by centrifugation at 4,000 x g for 3 minutes.[22]

-

Wash the cell pellet once with cold water and centrifuge again.[22]

-

Resuspend the pellet in a suitable buffer and add an equal volume of glass beads.

-

Disrupt the cells using a bead beater or vigorous vortexing. The duration and intensity should be optimized for the specific fungal species.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cell walls.

-

Carefully remove the supernatant containing cytoplasmic contents.

-

Wash the cell wall pellet multiple times with cold water, with centrifugation steps in between, until the supernatant is clear.

-

For further purification and removal of non-covalently bound proteins, the cell wall pellet can be treated with detergents (e.g., SDS) and reducing agents (e.g., β-mercaptoethanol).[18]

-

The final purified cell wall pellet can be lyophilized for dry weight determination and storage.

Protocol 2: Quantitative Analysis of Cell Wall Polysaccharides

This method is based on the acid hydrolysis of cell wall polymers into their constituent monosaccharides, followed by quantification.[16]

Materials:

-

Isolated fungal cell walls

-

72% Sulfuric acid (H2SO4)

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

-

Monosaccharide standards (glucose, mannose, glucosamine)

Procedure:

-

Accurately weigh a known amount of dried cell wall material (e.g., 5-10 mg).

-

Perform a two-step acid hydrolysis: a. Add a small volume of 72% H2SO4 and incubate at room temperature for 1 hour. b. Dilute the acid to 1 M with deionized water and incubate at 100°C for 2-3 hours.

-

Neutralize the hydrolysate with a suitable base (e.g., BaCO3 or NaOH).

-

Centrifuge to remove any precipitate and filter the supernatant.

-

Analyze the monosaccharide composition of the hydrolysate using an HPAEC-PAD system.

-

Quantify the amounts of glucose (from glucan), mannose (from mannan), and glucosamine (B1671600) (from chitin) by comparing the peak areas to those of the known standards.[4]

Protocol 3: Fungal Biofilm Formation Assay

This protocol outlines a common method for quantifying biofilm formation in a 96-well plate format.

Materials:

-

Fungal strain of interest

-

Appropriate growth medium (e.g., RPMI-1640)

-

Sterile 96-well flat-bottomed polystyrene microtiter plates

-

Phosphate Buffered Saline (PBS)

-

0.1% Crystal Violet (CV) solution

-

95% Ethanol (B145695) or 33% Acetic Acid

-

Microplate reader

Procedure:

-

Prepare a standardized fungal cell suspension (e.g., 1 x 10^6 cells/mL) in the growth medium.[14]

-

Add 100-200 µL of the cell suspension to each well of the 96-well plate. Include wells with medium only as a negative control.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[14]

-

After incubation, carefully aspirate the medium and wash the wells twice with PBS to remove non-adherent (planktonic) cells.[14]

-

Fix the biofilms by air-drying or with methanol (B129727) for 15 minutes.

-

Add 125 µL of 0.1% CV solution to each well and incubate for 10-15 minutes at room temperature.[14]

-

Remove the CV solution and wash the plate thoroughly with distilled water.

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.[14]

-

Measure the absorbance at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 4: Single-Cell Force Spectroscopy (SCFS) for Fungal Adhesion Analysis

This protocol describes the use of Atomic Force Microscopy (AFM) to measure the adhesion forces between a single fungal cell and a substrate.

Materials:

-

AFM system integrated with an inverted optical microscope

-

Tipless AFM cantilevers

-

Polydopamine solution (or other suitable bio-adhesive)

-

Fungal cell suspension

-

Substrate of interest (e.g., fibronectin-coated glass, epithelial cells)

Procedure:

-

Cantilever Functionalization: Coat a tipless AFM cantilever with a bio-adhesive like polydopamine to facilitate the attachment of a single fungal cell.[19]

-

Cell Probe Preparation: a. Deposit a dilute suspension of fungal cells onto a petri dish. b. Using the AFM, approach the functionalized cantilever to a single fungal cell. c. Establish contact for a defined period (e.g., 1 minute) to allow for firm attachment. d. Retract the cantilever, bringing the attached cell with it to create a "cell probe". Verify attachment using the optical microscope.[19]

-

Force Measurements: a. Approach the cell probe to the substrate of interest until a predefined contact force is reached. b. Maintain contact for a specific duration (contact time). c. Retract the cantilever at a constant velocity while recording the force-distance curve. The downward deflection of the cantilever upon detachment corresponds to the adhesion force.

-

Data Analysis: a. Collect multiple force-distance curves from different cells and locations on the substrate. b. Analyze the curves to determine key parameters such as the maximum adhesion force, work of adhesion, and tethering events, which provide insights into the molecular interactions mediating adhesion.[19]

Protocol 5: In Vitro Phagocytosis Assay to Assess Immune Evasion

This protocol can be used to investigate the "mannan shield" hypothesis by comparing the phagocytosis of wild-type fungi with that of mannosylation-deficient mutants.

Materials:

-

Macrophage cell line (e.g., J774 or THP-1)

-

Wild-type and mannosylation-deficient mutant fungal strains

-

Fluorescent dye for labeling fungi (e.g., FITC or Calcofluor White)

-

Fluorescent dye for quenching extracellular fluorescence (e.g., Trypan Blue)

-

Tissue culture plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture macrophages to form a monolayer in the wells of a tissue culture plate.

-

Label both wild-type and mutant fungal cells with a fluorescent dye according to the manufacturer's protocol.[3]

-

Add the labeled fungal cells to the macrophage monolayers at a specific multiplicity of infection (MOI).

-

Incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

Wash the wells with PBS to remove non-adherent fungal cells.

-

Add a quenching agent like Trypan Blue to extinguish the fluorescence of extracellularly bound fungi. This ensures that only internalized fungi are detected.

-

Quantify phagocytosis by either: a. Fluorescence Microscopy: Count the number of fluorescent (internalized) fungi per macrophage for at least 100 macrophages. The phagocytic index is calculated as the percentage of macrophages containing at least one fungus multiplied by the average number of fungi per macrophage. b. Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity. The percentage of fluorescent macrophages represents the proportion of cells that have phagocytosed at least one fungal cell.

-

Compare the phagocytic indices of the wild-type and mutant strains. A higher phagocytic index for the mannosylation-deficient mutant would support the "mannan shield" hypothesis.

Mandatory Visualization

Diagram 1: N-linked Mannan Biosynthesis Pathway in the Fungal Golgi

References

- 1. Mannose–fucose recognition by DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Method for the Quantification of White Wine Mannoproteins by a Competitive Indirect Enzyme-Linked Lectin Sorbent Assay (CI-ELLSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. coolors.co [coolors.co]

- 6. Optimal Extraction and Deproteinization Method for Mannoprotein Purification from Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

- 8. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]

- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 10. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. researchgate.net [researchgate.net]

- 13. Single-Cell Force Spectroscopy of Als-Mediated Fungal Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of α-1,3-Linked Mannose Residue in the Cell Wall Mannan of Candida tropicalis NBRC 1400 Strain [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 18. Force-induced formation and propagation of adhesion nanodomains in living fungal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantifying cellular adhesion to extracellular matrix components by single-cell force spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 20. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 21. An automated assay to measure phagocytosis of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Quest for a Rare Sugar: A Technical Guide to the Discovery and Isolation of alpha-L-Mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, the C-2 epimer of L-glucose, is a rare monosaccharide with significant potential in biomedical research and drug development. Unlike its ubiquitous enantiomer, D-mannose, L-mannose is not abundant in nature, making its discovery and isolation from natural sources a considerable challenge. This technical guide provides a comprehensive overview of the current state of knowledge regarding alpha-L-mannopyranose. Given its scarcity in natural materials, this document focuses on the primary methods of its production through enzymatic and chemical synthesis. Furthermore, it details the biosynthesis of the related L-sugar, L-rhamnose, as a key example of a natural L-sugar pathway. Detailed experimental protocols for synthesis and analytical characterization are provided, along with a summary of its biological significance and potential applications.

Introduction: The Rarity of L-Mannose in Nature

L-Mannose is a monosaccharide that, while structurally a mirror image of the common sugar D-mannose, is found in very limited quantities in the natural world.[1] The vast majority of naturally occurring monosaccharides are in the D-configuration, including D-glucose, D-fructose, and D-galactose.[1] Consequently, the study of L-mannose has largely been driven by synthetic approaches rather than by extraction from natural sources.[2] Its unique stereochemistry makes it a valuable chiral building block for the synthesis of novel therapeutic agents, including antiviral and anticancer nucleoside analogs.[3]

Natural Occurrence and Biosynthesis of a Related L-Sugar

Direct isolation of this compound from natural sources is not a widely reported or commercially viable process due to its extremely low abundance. However, the biosynthesis of other L-sugars, such as L-rhamnose (6-deoxy-L-mannose), is well-understood and provides a model for the natural production of L-monosaccharides.

Biosynthesis of L-Rhamnose

L-rhamnose is a common component of bacterial cell walls and plant polysaccharides.[4][5] Its biosynthesis proceeds via a conserved four-step enzymatic pathway starting from D-glucose-1-phosphate.[5][6]

The L-Rhamnose Biosynthetic Pathway involves the following enzymatic steps:

-

Glucose-1-phosphate thymidylyltransferase (RmlA): Converts glucose-1-phosphate to dTDP-D-glucose.

-

dTDP-D-glucose 4,6-dehydratase (RmlB): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[3]

-

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose.[3]

-

dTDP-4-keto-6-deoxy-L-mannose reductase (RmlD): Reduces the keto group to yield the final product, dTDP-L-rhamnose.[3][5]

Synthesis of this compound

Due to its scarcity in nature, chemical and enzymatic syntheses are the primary methods for obtaining L-mannose.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and milder reaction conditions compared to chemical methods. A common strategy involves the isomerization of a more readily available L-sugar.

This protocol utilizes L-rhamnose isomerase to catalyze the conversion of L-fructose to L-mannose.

Materials:

-

L-Fructose

-

L-Rhamnose Isomerase

-

Phosphate (B84403) buffer (pH 8.0)

-

Reaction vessel with temperature control

-

HPLC system for monitoring

Procedure:

-

Prepare a solution of L-fructose in phosphate buffer.

-

Equilibrate the reaction vessel to the optimal temperature for L-rhamnose isomerase (e.g., 60°C).

-

Add L-rhamnose isomerase to the L-fructose solution to initiate the reaction.

-

Incubate the reaction mixture with gentle stirring.

-

Monitor the formation of L-mannose over time using HPLC. The reaction will reach an equilibrium between L-fructose and L-mannose.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

-

Purify L-mannose from the reaction mixture using chromatographic techniques.

| Parameter | Value | Reference |

| Starting Material | L-Fructose | [3] |

| Enzyme | L-Rhamnose Isomerase | [3] |

| Temperature | 60°C | [3] |

| pH | 8.0 | [3] |

| Reaction Time | ~80 minutes (to equilibrium) | [3] |

| Conversion Yield | Up to 25% | [3] |

Chemical Synthesis

Chemical synthesis provides an alternative route to L-mannose, often starting from a more abundant sugar like L-arabinose.

This protocol describes the chemical epimerization of L-ribose (which can be derived from L-arabinose) to L-mannose.

Materials:

-

L-Ribose solution

-

Ammonium (B1175870) molybdate

-

Sulfuric acid

-

Activated carbon

-

Reaction vessel with heating and pH control

-

HPLC system for monitoring

Procedure:

-

To a solution of L-ribose, add ammonium molybdate.

-

Adjust the pH of the solution to approximately 3.0 with sulfuric acid.

-

Heat the reaction mixture to 90-100°C.

-

Monitor the epimerization of L-ribose to L-mannose by HPLC until equilibrium is reached.

-

Cool the reaction mixture.

-

Decolorize the solution by adding activated carbon, stirring, and then filtering.

-

Purify L-mannose from the mixture using chromatography.

| Parameter | Value | Reference |

| Starting Material | L-Ribose | [7] |

| Catalyst | Ammonium Molybdate | [7] |

| Temperature | 90-100°C | [7] |

| pH | ~3.0 | [7] |

| Reaction Time | Several hours | [3] |

Isolation and Purification

Regardless of the synthetic route, the final product is a mixture containing L-mannose, unreacted starting materials, and byproducts. Purification is crucial to obtain high-purity this compound.

Common Purification Techniques:

-

Preparative High-Performance Liquid Chromatography (HPLC): A widely used method for separating sugars with high resolution.

-

Simulated Moving Bed (SMB) Chromatography: An efficient technique for large-scale separation of isomers.[8]

-

Ion-Exchange Chromatography: Used to remove charged impurities and for desalting.[8]

-

Crystallization: Can be employed to obtain crystalline L-mannose from a concentrated, purified solution.[8]

Analytical Characterization

The identity and purity of the synthesized L-mannose must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for quantification and purity assessment.[9][10][11]

-

Mass Spectrometry (MS): Provides information on the molecular weight and structure.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the stereochemistry and structure of the sugar.

| Analytical Technique | Purpose |

| HPLC | Quantification, Purity Assessment |

| LC-MS/MS | Sensitive Quantification in Biological Matrices |

| GC-MS | Quantification (requires derivatization) |

| NMR Spectroscopy | Structural Elucidation, Stereochemistry Confirmation |

Biological Significance and Applications

L-mannose and glycans containing it play roles in various biological processes and are of interest for therapeutic applications.

-

Glycobiology: L-mannose can be incorporated into glycans, potentially altering their structure and function.[12] The study of L-mannose-containing glycans is crucial for understanding protein folding, immune responses, and pathogenesis.[12]

-

Drug Development: As a rare sugar, L-mannose serves as a chiral precursor for the synthesis of novel nucleoside analogs with potential antiviral and anticancer activities.[3][13]

-

Metabolic Research: Investigating the metabolism of L-mannose can provide insights into congenital disorders of glycosylation and other metabolic diseases.[9]

Conclusion

The discovery and isolation of this compound from natural sources remain a significant challenge due to its inherent rarity. This technical guide has outlined the current understanding, emphasizing the synthetic routes that are essential for obtaining this valuable monosaccharide. The detailed protocols for enzymatic and chemical synthesis, along with methods for purification and characterization, provide a practical framework for researchers. As our understanding of the "glycocode" deepens, the ability to produce and study rare sugars like L-mannose will be instrumental in advancing drug development and our knowledge of fundamental biological processes.[12]

References

- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of rare sugar isomers through site-selective epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Rhamnose Biosynthesis Pathway Supplies Precursors for Primary and Secondary Metabolism in Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mannose | What is Mannose? | D-Mannose FAQs | NOW Foods [nowfoods.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]

- 11. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. neutronscattering.org [neutronscattering.org]

Stereochemistry and Conformational Analysis of α-L-Mannopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of L-glucose, is a monosaccharide of significant interest in glycobiology and drug development. Its biological activity is intrinsically linked to its three-dimensional structure, which is dictated by its stereochemistry and conformational preferences in solution. This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of the α-anomer of L-mannopyranose. It delves into the stable conformations, the influence of the anomeric effect, and the experimental and computational methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals working with mannose-containing glycans and therapeutics.

Stereochemistry of L-Mannopyranose

L-Mannose is an aldohexose, and like other hexoses, it can exist in both open-chain and cyclic forms. The pyranose form, a six-membered ring, is the most prevalent in solution. The stereochemistry of α-L-mannopyranose is defined by the specific arrangement of its hydroxyl groups and the anomeric configuration at the C-1 carbon. As the enantiomer of the more common α-D-mannopyranose, all chiral centers in α-L-mannopyranose are inverted relative to its D-counterpart. The systematic IUPAC name for α-L-mannopyranose is (2R,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1].

Conformational Analysis

The pyranose ring of α-L-mannopyranose is not planar and adopts several non-planar conformations to minimize steric strain and electronic repulsions. The two most common chair conformations are the ⁴C₁ and ¹C₄ forms, with the ⁴C₁ chair being the most stable and predominant form in solution.

Chair Conformations

The stability of the chair conformations is primarily determined by the steric interactions between the substituents on the ring. In the case of α-L-mannopyranose, the ⁴C₁ conformation places the bulky hydroxymethyl group (-CH₂OH) in an equatorial position, which is sterically favorable. The hydroxyl groups at C-2, C-3, C-4, and the anomeric hydroxyl at C-1 have specific axial or equatorial orientations in this conformation.

The Anomeric Effect

A key stereoelectronic phenomenon governing the conformation of pyranoses is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy an axial position rather than the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the C1-O1 bond. In α-L-mannopyranose, the anomeric effect stabilizes the ⁴C₁ conformation where the anomeric hydroxyl group is in the axial orientation.

Quantitative Conformational Data

The precise geometry and relative energies of the different conformers of α-L-mannopyranose can be determined through a combination of experimental NMR spectroscopy and computational modeling. As an enantiomer, the relative energies and scalar coupling constants of α-L-mannopyranose are identical to those of α-D-mannopyranose.

Relative Conformational Energies

Density Functional Theory (DFT) calculations provide insights into the relative energies of the various conformations. The ⁴C₁ chair is the global minimum, with other conformations being significantly higher in energy.

| Conformation | Relative Energy (kcal/mol) |

| ⁴C₁ Chair | 0.00 |

| ¹C₄ Chair | ~2.9 - 7.9 |

| Boat/Skew-Boat | ~3.6 - 8.9 |

| Data derived from DFT calculations on α-D-mannopyranose and are expected to be identical for the L-enantiomer.[2] |

Dihedral Angles and ³J(H,H) Coupling Constants

The conformation of the pyranose ring can be accurately determined by analyzing the vicinal proton-proton coupling constants (³J(H,H)) obtained from ¹H NMR spectroscopy. These coupling constants are related to the dihedral angle (Φ) between the coupled protons through the Karplus equation.

Table 1: Expected Dihedral Angles and Representative ³J(H,H) Coupling Constants for the ⁴C₁ Conformation of α-L-Mannopyranose.

| Coupling | Dihedral Angle (Φ) | Relationship | Expected ³J(H,H) (Hz) |

| J(H1, H2) | ~60° | gauche | 1-3 |

| J(H2, H3) | ~180° | anti | 8-10 |

| J(H3, H4) | ~180° | anti | 8-10 |

| J(H4, H5) | ~180° | anti | 8-10 |

Note: These are idealized values. Actual values can be influenced by substituent electronegativity and other factors.

Experimental and Computational Protocols

NMR Spectroscopic Analysis Protocol

A combination of 1D and 2D NMR experiments is essential for the complete structural and conformational analysis of α-L-mannopyranose.

Step 1: Sample Preparation

-

Dissolve 5-10 mg of α-L-mannopyranose in 0.5 mL of D₂O (99.9%).

-

Lyophilize the sample to remove exchangeable protons and then redissolve in 100% D₂O.

-

Transfer the solution to a 5 mm NMR tube.

Step 2: 1D ¹H NMR Acquisition

-

Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the ring protons.

-

Integrate the signals to confirm the presence of all non-exchangeable protons.

Step 3: 2D NMR Acquisition

-

COSY (Correlation Spectroscopy): Acquire a DQF-COSY spectrum to establish the scalar coupling network and identify adjacent protons (H1-H2, H2-H3, etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which can help in confirming assignments.

-

TOCSY (Total Correlation Spectroscopy): Acquire a 1D or 2D TOCSY spectrum to identify all protons belonging to a single spin system.

Step 4: Data Analysis

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Extract the ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

-

Use the Karplus equation or established relationships to correlate the measured coupling constants with the corresponding dihedral angles to confirm the ⁴C₁ chair conformation.

Computational Modeling Protocol

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools to investigate the conformational landscape of α-L-mannopyranose.

Step 1: Building the Initial Structure

-

Use a molecular builder such as the GLYCAM-Web carbohydrate builder to generate the initial 3D coordinates of α-L-mannopyranose in the desired conformation (e.g., ⁴C₁ chair).

Step 2: Molecular Mechanics (MM) and Molecular Dynamics (MD)

-

Choose a suitable force field optimized for carbohydrates, such as GLYCAM06.

-

Solvate the molecule in a periodic box of water molecules (e.g., TIP3P).

-

Perform energy minimization to relax the initial structure.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the system under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.

-

Analyze the trajectory to determine the populations of different conformers and to calculate average properties.

Step 3: Quantum Mechanics (QM) Calculations

-

Select representative structures from the MD simulation or build them manually.

-

Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G**) to find the minimum energy structures and their relative energies.

-

Calculate NMR parameters such as chemical shifts and coupling constants for the optimized geometries to compare with experimental data.

Conclusion

The stereochemistry and conformational preferences of α-L-mannopyranose are crucial determinants of its biological function. The molecule predominantly adopts a ⁴C₁ chair conformation in solution, a preference that is reinforced by the anomeric effect. The detailed conformational landscape can be elucidated through a synergistic approach combining high-resolution NMR spectroscopy and advanced computational modeling. This in-depth understanding is vital for the rational design of carbohydrate-based drugs and for deciphering the complex roles of glycans in biological systems.

References

An In-depth Technical Guide to the Anomeric Stability of alpha-L-Mannopyranose versus beta-L-Mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anomeric stability of α-L-mannopyranose and β-L-mannopyranose. A thorough understanding of the conformational preferences and equilibrium dynamics of these anomers is critical for advancements in glycobiology, the design of carbohydrate-based therapeutics, and the development of enzyme inhibitors. This document synthesizes experimental data and computational findings to elucidate the factors governing the relative stability of the anomeric forms of L-mannose in solution.

Introduction: The Significance of Anomeric Configuration in L-Mannose

L-mannose, a C-2 epimer of L-glucose, is a monosaccharide of significant interest in various biological and pharmaceutical contexts. In solution, L-mannose exists as an equilibrium mixture of cyclic pyranose forms, predominantly the α- and β-anomers, along with minor furanose and open-chain structures.[1] The stereochemistry at the anomeric center (C-1) profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity.[1] While D-mannose is a key component in mammalian metabolism, particularly in protein glycosylation, L-mannose is largely considered biologically inert in these systems due to the high stereospecificity of enzymes and transporters.[2] However, L-mannose and its derivatives are crucial in the context of microbial metabolism and are utilized as building blocks in synthetic chemistry for the development of novel therapeutics. Therefore, a detailed understanding of the factors that dictate the preference for the α- or β-anomeric configuration is essential for researchers in these fields.

Quantitative Analysis of Anomeric Equilibrium

The following table summarizes the anomeric composition of D-mannose in aqueous solution, which can be considered analogous to that of L-mannose.

| Anomer | Solvent | Temperature (°C) | Molar Fraction (%) | Free Energy Difference (ΔG°) (kJ/mol) | Reference |

| α-D-mannopyranose | D₂O | 35 | 67 | - | [4] |

| β-D-mannopyranose | D₂O | 35 | 33 | - | [4] |

| α-D-mannopyranose | H₂O | Not Specified | 65.5 | - | [3] |

| β-D-mannopyranose | H₂O | Not Specified | 34.5 | - | [3] |

Experimental Protocols for Anomeric Analysis

The determination of the anomeric ratio and the characterization of the individual anomers of L-mannose are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the unambiguous characterization and quantification of anomers in solution.[5]

3.1.1 Sample Preparation

-

Dissolve L-mannose in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, pyridine-d₅).

-

Transfer the solution to an NMR tube.

-

Allow the solution to equilibrate at a constant temperature to ensure the anomeric equilibrium is reached before data acquisition.

3.1.2 Data Acquisition The following are general parameters for a 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.[5]

-

1D ¹H NMR:

-

Pulse Program: Standard 1D proton experiment.

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-64

-

Relaxation Delay: 2 seconds

-

-

1D ¹³C NMR:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Number of Scans: ≥1024

-

Relaxation Delay: 2 seconds

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: Standard COSY experiment.

-

Number of Increments (F1): 256-512

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard HSQC experiment with sensitivity enhancement.

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

3.1.3 Data Analysis

-

¹H NMR: Identify the anomeric proton signals (H-1), typically in the δ 4.5-5.5 ppm region. The α-anomeric proton generally resonates at a lower field (higher ppm) than the β-anomeric proton.[5]

-

Quantification: Integrate the signals corresponding to the α- and β-anomeric protons to determine their relative ratio in solution.[5]

-

¹³C NMR: Identify the anomeric carbon signals (C-1) around δ 95 ppm for structural confirmation.[5]

-

2D NMR: Use COSY spectra to confirm the connectivity between H-1 and H-2 for each anomer, and HSQC spectra to unambiguously correlate the H-1 and C-1 signals for each anomer.[5]

The following table provides typical ¹H and ¹³C NMR chemical shifts for the anomeric center of L-mannose in D₂O.

| Anomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ³J(H1, H2) (Hz) |

| α-L-mannopyranose | ~5.17 | ~94.5 | < 2 |

| β-L-mannopyranose | ~4.85 | ~94.7 | < 2 |

Data adapted from a representative application note on L-mannose characterization.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a method for the physical separation of anomers, allowing for their individual collection and quantification. Chiral chromatography is particularly effective for this purpose.[1][6]

3.2.1 Methodology

-

Column: A chiral stationary phase, such as a Chiralpak AD-H column, is used to achieve separation of the anomers.[1][6]

-

Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small amount of trifluoroacetic acid (TFA) has been shown to be effective. A common composition is (7:3) hexane:ethanol with 0.1% TFA.[6]

-

Flow Rate: A flow rate of 0.5 mL/min is typically employed.[6]

-

Temperature: The column temperature is maintained at 25 °C.[6]

-

Detection: A refractive index (RI) detector is suitable for carbohydrate analysis.[6]

-

Sample Preparation: L-mannose is dissolved in the mobile phase at a known concentration.

-

Injection: A 50 µL sample is injected onto the column.[6]

-

Analysis: The retention times of the separated anomers are recorded, and the peak areas are integrated to determine their relative concentrations.

Computational Analysis of Anomeric Stability

Computational chemistry provides valuable insights into the intrinsic stability of the anomers and the influence of solvation. Density Functional Theory (DFT) calculations have been employed to investigate the conformational preferences of mannose.

In vacuo calculations on D-mannopyranose have shown that there is little energetic preference between the α and β anomers in the common ⁴C₁ chair conformation.[5] This suggests that the anomeric effect, which would favor the axial α-anomer, is counterbalanced by other factors such as steric hindrance and intramolecular hydrogen bonding.

The conformational free-energy surface of β-D-mannopyranose has been explored using Car-Parrinello metadynamics simulations, revealing that the ¹S₅ skew-boat conformation is among the most stable and is a preactivated conformation for enzymatic hydrolysis.[7] While this study focused on the β-anomer, it highlights the complexity of the conformational landscape beyond simple chair forms.

Biological Relevance and Anomeric Specificity

The anomeric configuration of L-mannose is a critical determinant of its interaction with biological systems, particularly with enzymes in microorganisms.

L-Mannose in Microbial Metabolism

While L-mannose is not a common metabolite in mammals, it can be utilized by certain microorganisms. The enzymatic pathways for L-mannose degradation in soil microbes are believed to be analogous to the L-rhamnose catabolic pathway.[8]

The initial step in this pathway is the isomerization of L-mannose to L-fructose, catalyzed by L-rhamnose isomerase.[8] This enzyme exhibits broad substrate specificity and can act on L-mannose.[9] The subsequent steps involve phosphorylation and aldol (B89426) cleavage. The stereospecificity of these enzymes for a particular anomer of L-mannose is an area of active research.

Anomer-Specific Enzymes

Enzymes often exhibit a high degree of stereospecificity, including a preference for a specific anomer of a sugar substrate. For instance, mannose-6-phosphate (B13060355) isomerase from Bacillus subtilis has been shown to act on L-mannose, among other aldoses with hydroxyl groups oriented in the same direction at C-2 and C-3.[10][11] The precise anomeric preference of this and other L-mannose-acting enzymes is critical for understanding their catalytic mechanisms and for their application in biocatalysis.

Conclusion

The anomeric stability of L-mannopyranose is a finely balanced interplay of stereoelectronic and environmental factors. In aqueous solution, the α-anomer is favored, a preference that can be rationalized by the anomeric effect. The quantitative determination of the anomeric ratio is reliably achieved through NMR spectroscopy, while HPLC provides a robust method for their physical separation. While L-mannose is largely inert in mammalian systems, its metabolism in microorganisms presents a context where anomeric specificity is of considerable importance. Further research into the anomeric preferences of enzymes that act on L-mannose will be crucial for the development of novel biocatalytic processes and for a deeper understanding of microbial carbohydrate metabolism.

References

- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate specificity of a mannose-6-phosphate isomerase from Bacillus subtilis and its application in the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of α-L-Mannopyranose in Microbial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-L-Mannopyranose, a C-2 epimer of glucose, plays a central and multifaceted role in the pathogenesis of a wide array of microbial organisms, including bacteria and fungi. Its significance stems from its prevalence on the surface of these pathogens, where it serves as a critical molecular anchor for adhesion to host tissues, a key structural component of biofilms, and a primary target for the host's innate immune system. This technical guide provides an in-depth exploration of the functions of α-L-mannopyranose in microbial pathogenesis, offering a comprehensive resource for researchers and professionals engaged in the development of novel anti-infective therapies. The guide details the molecular interactions governing mannose-mediated processes, summarizes key quantitative data, outlines experimental protocols for studying these phenomena, and provides visual representations of relevant pathways and workflows.

Introduction: The Significance of Mannose in Host-Pathogen Interactions

The surfaces of microbial pathogens are decorated with a diverse array of glycans, which form a dense layer known as the glycocalyx. These sugar-based structures are not merely passive coatings but are dynamically involved in the intricate dialogue between the microbe and its host. Among these, α-L-mannopyranose residues are of particular importance. Many pathogenic bacteria, such as uropathogenic Escherichia coli (UPEC), utilize mannose-specific adhesins to initiate contact with host epithelial cells, a critical first step in establishing an infection.[1][2] Similarly, in pathogenic fungi like Candida albicans and Aspergillus fumigatus, mannans (polymers of mannose) are major components of the cell wall and are crucial for structural integrity and interaction with the host.[3][4]

The host immune system has, in turn, evolved to recognize these mannose structures as pathogen-associated molecular patterns (PAMPs).[5] Soluble lectins, such as the mannose-binding lectin (MBL), and cell-surface receptors on immune cells, like the mannose receptor (CD206), bind to microbial mannose residues, triggering an innate immune response that includes complement activation and phagocytosis.[6][7][8] This constant evolutionary arms race between microbial mannosylation and host recognition underscores the central role of α-L-mannopyranose in infectious diseases and highlights its potential as a therapeutic target.

The Role of α-L-Mannopyranose in Bacterial Pathogenesis

Adhesion: The FimH-Mannose Interaction

A classic and well-studied example of mannose-mediated bacterial adhesion is the interaction between the FimH adhesin of Type 1 fimbriae in E. coli and mannosylated glycoproteins on the surface of host uroepithelial cells.[9][10] FimH is a two-domain protein consisting of a mannose-binding lectin domain and a pilin (B1175004) domain that incorporates it into the fimbrial shaft.[11] The binding of FimH to terminal α-D-mannose residues is a critical step in the colonization of the urinary tract by UPEC.[12]

The FimH-mannose interaction exhibits a unique "catch-bond" characteristic, where the bond becomes stronger under shear stress, a property that is crucial for bacterial adherence in the flow of urine.[11][12] This shear-enhanced adhesion is thought to be mediated by a conformational change in FimH that increases its affinity for mannose.[11]

Table 1: Quantitative Data on FimH-Mannose Interactions

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| FimH (low affinity state) to mannose | ~mM range | Escherichia coli | [11] |

| FimH (high affinity state) to mannose | ~µM range (up to 300-fold increase) | Escherichia coli | [11] |

| Inhibition of Adhesion (IC50) | |||

| D-mannose | 100 mM (for complete inhibition) | Escherichia coli on 5637 bladder cells | [13] |

| Heptyl α-D-mannoside (HM) | 1 mM (in vitro), 5 mM (in vivo) | Escherichia coli on 5637 bladder cells and mouse model | [13] |

Biofilm Formation

While initial adhesion can be mannose-dependent, the role of Type 1 fimbriae and mannose in subsequent biofilm development is more complex. Some studies suggest that while not essential for initial attachment to abiotic surfaces like glass, Type 1 fimbriae are critical for the maturation of E. coli K12 biofilms.[14] It is hypothesized that the bacteria themselves produce mannose-rich exopolysaccharides (EPS) that act as a conditioning film, promoting inter-bacterial adhesion via FimH.[14]

Diagram 1: FimH-Mediated Bacterial Adhesion Pathway

Caption: FimH adhesin on UPEC binds to mannosylated glycoproteins on host cells.

The Role of α-L-Mannopyranose in Fungal Pathogenesis

Cell Wall Structure and Integrity

The cell wall of pathogenic fungi is a dynamic structure essential for survival, and mannans are a major constituent.[3] In fungi like Aspergillus fumigatus, mannose-containing glycans are found in N- and O-linked glycoproteins, glycosylphosphatidylinositol (GPI) anchors, and galactomannan.[3][4] These mannan (B1593421) structures are crucial for maintaining cell wall integrity and morphology. Disruption of mannosyltransferase genes, enzymes responsible for synthesizing these mannans, can lead to abnormal colony growth and attenuated virulence.[3]

Adhesion and Biofilm Formation

Similar to bacteria, fungal mannans play a role in adhesion to host cells and the formation of biofilms. The specific mannan structures on the fungal cell surface can mediate attachment to various host tissues, contributing to colonization and invasion.

Host Recognition of Microbial Mannose

The host innate immune system utilizes pattern recognition receptors (PRRs) to detect conserved microbial structures, including α-L-mannopyranose.[5]

Mannose-Binding Lectin (MBL)

MBL is a soluble collectin in the serum that recognizes the specific arrangement of mannose and N-acetylglucosamine on microbial surfaces.[6][15] Binding of MBL to a pathogen can initiate the lectin pathway of the complement system, leading to opsonization and subsequent phagocytosis, or direct lysis of the microbe.[16] MBL can bind to a wide range of pathogens, including bacteria, viruses, fungi, and parasites.[16][17]

Diagram 2: Mannose-Binding Lectin (MBL) Pathway of Complement Activation

Caption: MBL binding to mannose on pathogens activates the complement cascade.

Cellular Mannose Receptors

Immune cells, particularly macrophages and dendritic cells, express cell-surface C-type lectin receptors that recognize mannose. The mannose receptor (CD206) is a key example, mediating the phagocytosis of mannosylated pathogens and playing a role in antigen presentation.[8][18] Dectin-2 is another C-type lectin receptor that recognizes α-mannans on fungal surfaces and is important for antifungal immunity.[19][20]

Therapeutic Targeting of Mannose-Mediated Pathogenesis

The critical role of α-L-mannopyranose in microbial pathogenesis makes it an attractive target for the development of novel anti-infective strategies.

Adhesion Inhibitors

A promising approach is the use of mannose analogs to competitively inhibit the binding of bacterial adhesins like FimH to host cells.[1] Simple D-mannose has been shown to inhibit the adhesion of E. coli to bladder cells.[13][21] More potent inhibitors, such as heptyl α-D-mannoside, have been developed with significantly higher affinities for FimH.[13] Bivalent inhibitors that can simultaneously engage multiple FimH molecules are also being explored to leverage multivalency effects for enhanced inhibitory potency.[22][23]

Vaccine Development

The immunogenic nature of microbial mannans has led to their investigation as vaccine candidates. Conjugate vaccines incorporating mannan antigens could potentially elicit a protective antibody response against fungal and bacterial pathogens.

Experimental Protocols

Microbial Adhesion Assay

This protocol provides a general method for quantifying bacterial adhesion to mammalian epithelial cells.[24][25]

Materials:

-

Bacterial strain of interest

-

Mammalian epithelial cell line (e.g., 5637 bladder cells, Caco-2 intestinal cells)[13][26]

-

Appropriate cell culture medium and bacterial growth broth

-

24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Triton X-100 or other suitable detergent for cell lysis

-

Agar (B569324) plates for colony forming unit (CFU) enumeration

Procedure:

-

Cell Culture: Seed mammalian cells into 24-well plates and grow to confluence.

-

Bacterial Preparation: Grow bacteria to the desired growth phase (e.g., mid-logarithmic) and wash with PBS. Resuspend in cell culture medium without antibiotics.

-

Infection: Remove the medium from the confluent cell monolayers and add the bacterial suspension at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C to allow for bacterial adhesion.

-

Washing: Gently wash the wells multiple times with sterile PBS to remove non-adherent bacteria.

-

Cell Lysis: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well to lyse the mammalian cells and release the adherent bacteria.[25]

-

Quantification: Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of adherent bacteria by CFU counting.

Diagram 3: Experimental Workflow for a Bacterial Adhesion Assay

Caption: A stepwise workflow for quantifying bacterial adhesion to host cells.

Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a common method for quantifying biofilm formation in a microtiter plate format.[27][28][29]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate growth medium

-

96-well flat-bottom microtiter plate

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol for solubilization

-

Microplate reader

Procedure:

-

Inoculation: Inoculate the wells of a 96-well plate with a diluted microbial culture. Include negative control wells with sterile medium only.

-

Incubation: Incubate the plate under static conditions for a desired period (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: Gently discard the planktonic culture and wash the wells several times with sterile water or PBS to remove non-adherent cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the biofilm biomass.

Conclusion

α-L-Mannopyranose is a key player in the complex interplay between microbial pathogens and their hosts. Its roles in adhesion, biofilm formation, and as a target for the innate immune system are well-established. A deeper understanding of the molecular mechanisms underlying mannose-mediated pathogenesis continues to open new avenues for the development of innovative anti-infective therapies. The strategies of inhibiting microbial adhesion with mannose analogs and leveraging the immunogenicity of mannans for vaccine development hold significant promise in the ongoing battle against infectious diseases. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this critical field.

References

- 1. Recent Developments in the Inhibition of Bacterial Adhesion as Promising Anti-Virulence Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Lectins: Hemagglutinins, Adhesins, and Toxins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The mannose-binding lectin: a prototypic pattern recognition molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose-binding lectin and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interdomain interaction in the FimH adhesin of Escherichia coli regulates the affinity to mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of type 1 fimbriae and mannose in the development of Escherichia coli K12 biofilm: from initial cell adhesion to biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mannose-binding lectin in innate immunity: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mannan-binding lectin - Wikipedia [en.wikipedia.org]

- 17. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fungal Recognition and Host Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pattern recognition receptors as therapeutic targets for bacterial, viral and fungal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Immune Strategies of Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mannose inhibition of Escherichia coli adherence to urinary bladder epithelium: comparison with yeast agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Video: In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]

- 25. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]

- 26. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. | Semantic Scholar [semanticscholar.org]

- 28. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

The Immunogenicity of α-L-Mannopyranose Containing Antigens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunogenicity of antigens containing alpha-L-mannopyranose (α-L-Manp). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of vaccinology, immunology, and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in the immune recognition of these important carbohydrate structures.

Executive Summary